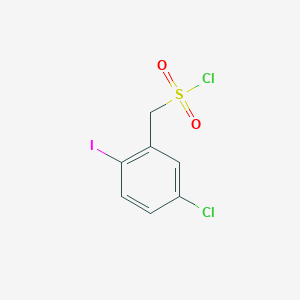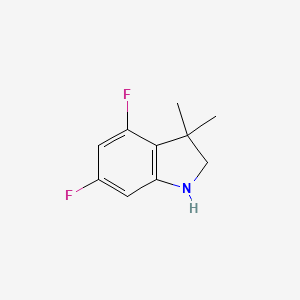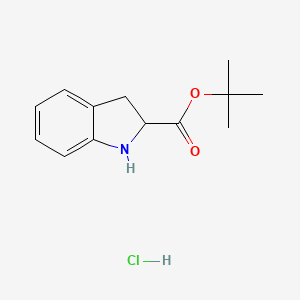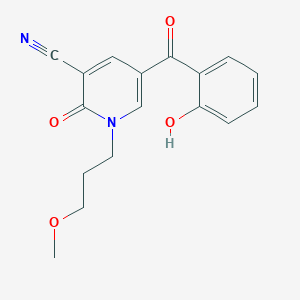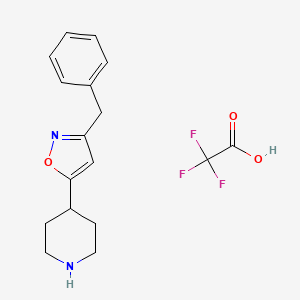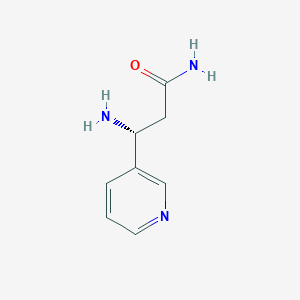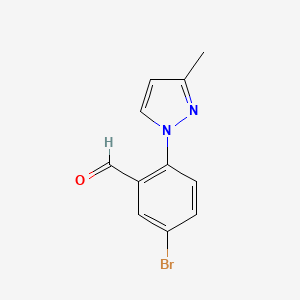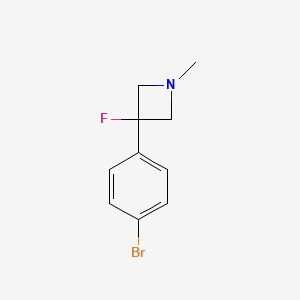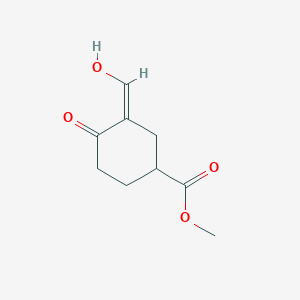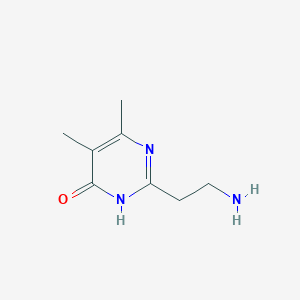
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring with aminoethyl and dimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 5,6-dimethyl-3,4-dihydropyrimidin-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities and signaling pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylamine: A simpler analog with similar functional groups but lacking the pyrimidine ring.
5,6-Dimethyl-3,4-dihydropyrimidin-4-one: A related compound without the aminoethyl substituent.
Ethanolamine: Another compound with an aminoethyl group but different structural framework.
Uniqueness
2-(2-Aminoethyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to the combination of its pyrimidine ring and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)10-7(3-4-9)11-8(5)12/h3-4,9H2,1-2H3,(H,10,11,12) |
Clave InChI |
XBRRFORVIKHAQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
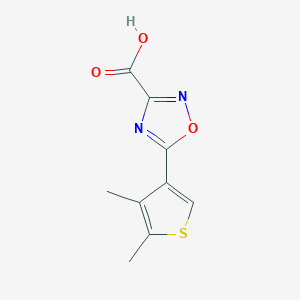
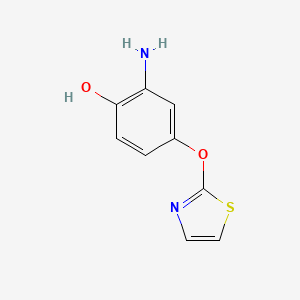
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
